3-[(2-Methoxyethyl)amino]phenol
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Overview
Description
3-[(2-Methoxyethyl)amino]phenol is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenol, where the hydroxyl group is substituted with a 2-methoxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethyl)amino]phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative. One common method involves the reaction of 3-nitrophenol with 2-methoxyethylamine under reducing conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve continuous flow reactors and the use of more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyethyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and bases (e.g., KOH) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(2-Methoxyethyl)amino]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethyl)amino]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methoxyethyl)amino]phenol
- 3-[(2-Ethoxyethyl)amino]phenol
- 3-[(2-Methoxyethyl)amino]aniline
Uniqueness
3-[(2-Methoxyethyl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
142082-56-2 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-(2-methoxyethylamino)phenol |
InChI |
InChI=1S/C9H13NO2/c1-12-6-5-10-8-3-2-4-9(11)7-8/h2-4,7,10-11H,5-6H2,1H3 |
InChI Key |
GOIOOIZLSGKBBH-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=CC(=CC=C1)O |
Origin of Product |
United States |
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